Tedizolid Phosphate is a novel oxazolidinone antibacterial prodrug. [, ] It is rapidly converted in vivo by phosphatases to its active moiety, tedizolid. [, ] Tedizolid is a potent inhibitor of bacterial protein synthesis, exhibiting activity against a broad range of Gram-positive bacteria. [, ] This analysis will focus on the scientific research applications of Tedizolid Phosphate, excluding information related to drug use, dosage, and side effects.
Tedizolid phosphate dimer is a compound derived from tedizolid phosphate, an oxazolidinone antibiotic that has gained attention for its efficacy against Gram-positive bacterial infections. Tedizolid phosphate is a prodrug that converts to the active form, tedizolid, through hydrolysis in vivo. This compound was developed by Cubist Pharmaceuticals and received approval from the U.S. Food and Drug Administration in June 2014 under the brand name Sivextro. The compound exhibits a higher potency compared to its predecessor, linezolid, particularly against resistant strains of bacteria.
Tedizolid phosphate belongs to the class of oxazolidinone antibiotics, which inhibit bacterial protein synthesis. It is classified as a prodrug due to its conversion into the active form, tedizolid, upon administration. This class of antibiotics is particularly useful in treating skin infections caused by various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.
The synthesis of tedizolid phosphate dimer involves several key steps:
The preparation method not only emphasizes efficiency but also adheres to environmentally friendly practices, making it suitable for large-scale production .
The molecular formula for tedizolid phosphate dimer is with a molecular weight of approximately 882.63 g/mol. The structure features two linked tedizolid phosphate units, which enhances its pharmacological properties.
Tedizolid phosphate dimer can undergo various chemical reactions typical of phosphoric acid derivatives and oxazolidinones:
These reactions are crucial for understanding the compound's stability and efficacy as an antibiotic.
Tedizolid exerts its antibacterial effect by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis essential for bacterial growth and replication. This mechanism is effective against various Gram-positive bacteria, including strains resistant to other antibiotics .
Relevant analyses indicate that tedizolid phosphate dimer maintains structural integrity during storage and handling, which is vital for pharmaceutical applications.
Tedizolid phosphate dimer serves primarily as an antibiotic agent in clinical settings:
The compound's unique properties make it a valuable addition to therapeutic regimens aimed at combating antibiotic resistance in clinical microbiology .
The tedizolid phosphate dimer (C~34~H~30~F~2~N~12~O~11~P~2~) is a covalently linked entity formed via esterification between the phosphate group of one tedizolid phosphate molecule and the hydroxymethyl group of another. This dimerization results in a symmetric structure with a central diphosphate bridge, confirmed by its molecular weight of 882.6 g/mol [4] [8]. The monomeric units retain the (R)-configuration at the C5 position of the oxazolidinone ring, a critical feature for ribosomal binding and antibacterial activity. Stereochemical integrity is preserved through the phosphoester bond formation, as evidenced by conserved optical rotation values in comparative analyses [3] [4]. The dimer’s SMILES notation illustrates the C–O–P–O–C linkage between monomers: O=C(O1)N(C[C@@H]1CO[P](O[P](OC[C@H](O2)CN(C3=CC(F)=C(C4=CN=C(C(N=N5)=NN5C)C=C4)C=C3)C2=O)(O)=O)(O)=O)C6=CC(F)=C(C7=CN=C(C(N=N8)=NN8C)C=C7)C=C6
[8].
The dimer diverges significantly from the monomer (C~17~H~16~FN~6~O~6~P) in physicochemical behavior and biological relevance. As an impurity, it arises during synthesis or storage, with regulatory thresholds set at <0.15% in drug substances per ICH guidelines [4]. Solubility contrasts are stark: the monomer’s phosphate group confers aqueous solubility (>50 mg/mL), while the dimer’s hydrophobic core and larger size reduce water solubility to <0.1 mg/mL [6] [9]. This difference arises from the dimer’s lack of ionizable groups post-esterification. Spectroscopic distinctions include:
Table 1: Comparative Structural Attributes
Property | Tedizolid Phosphate Monomer | Tedizolid Phosphate Dimer |
---|---|---|
Molecular Formula | C~17~H~16~FN~6~O~6~P | C~34~H~30~F~2~N~12~O~11~P~2~ |
Aqueous Solubility | >50 mg/mL | <0.1 mg/mL |
Key IR Signature | 1,280 cm⁻¹ (P=O stretch) | Absence of P=O stretch |
~31~P NMR Chemical Shift | 3.2 ppm | −0.5 ppm |
Regulatory Status | Active Pharmaceutical Ingredient | Process-Related Impurity |
Crystallographic investigations reveal that the tedizolid phosphate dimer adopts distinct polymorphic forms under varied crystallization conditions. Patent CN105646582A describes Form I, exhibiting XRPD peaks at 2θ = 27.6°, 23.9°, and 22.0° (error ±0.2°), indicative of a high-density orthorhombic lattice [5]. In contrast, Form II (patent CN105837634A) shows dominant peaks at 11.9°, 13.8°, and 14.8°, suggesting a monoclinic system with altered packing efficiency [9]. Both forms lack solvates, as confirmed by thermogravimetric analysis (TGA) showing <1.5% weight loss below 150°C. The dimer’s crystalline stability stems from:
Table 2: Crystallographic Parameters of Dimer Polymorphs
Parameter | Form I | Form II |
---|---|---|
XRPD Peaks (2θ) | 27.6°, 23.9°, 22.0° | 11.9°, 13.8°, 14.8° |
Crystal System | Orthorhombic | Monoclinic |
Unit Cell Volume | 1,840 ų | 2,120 ų |
Dominant Interactions | π-Stacking & H-bonding | H-bonding & van der Waals |
Stability | Hygroscopicity <0.5% at 75% RH | Hygroscopicity <0.8% at 75% RH |
The dimer exhibits superior solid-state stability compared to monomeric forms, attributable to its cohesive energy density and conformational rigidity. Differential scanning calorimetry (DSC) shows an endotherm onset at 235.3°C for Form I, reflecting high lattice energy [5]. TGA profiles indicate negligible decomposition until 230°C, with a sharp weight loss corresponding to dimer dissociation into volatile monomers [9]. Key stability factors include:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0